5-(4-fluorophénoxy)-1,3,4-thiadiazole-2-carboxylate d'éthyle

Vue d'ensemble

Description

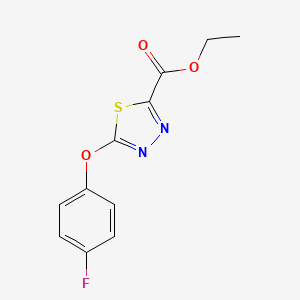

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the thiadiazole ring, which imparts unique chemical and physical properties

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mécanisme D'action

Target of Action

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate, also known as Pyraflufen-ethyl , is a herbicide that primarily targets broad-leaved weeds and grasses in various crops . It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) , which plays a crucial role in the biosynthesis of chlorophyll, heme, and other tetrapyrroles in plants .

Mode of Action

The mode of action of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate involves the selective inhibition of the enzyme protoporphyrinogen oxidase (PPO) . This enzyme is responsible for the catalysis of the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of chlorophyll and heme . By inhibiting PPO, Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate disrupts these essential biochemical pathways, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is the heme and chlorophyll biosynthesis pathway . By inhibiting the enzyme PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to a deficiency in chlorophyll and heme, impairing photosynthesis and other vital functions, ultimately causing the plant’s death .

Pharmacokinetics

It is known that the compound is slightly mobile in the environment , suggesting that it may be readily absorbed and distributed within the plant. The impact of these properties on the compound’s bioavailability and overall effectiveness as a herbicide warrants further investigation.

Result of Action

The result of the action of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is the death of the plant. This is due to the disruption of essential biochemical pathways, leading to a deficiency in chlorophyll and heme . Without these crucial components, the plant cannot carry out photosynthesis or other vital functions, leading to its death .

Action Environment

The action of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s mobility in the environment may affect its distribution within the plant and the soil, potentially impacting its efficacy as a herbicide Additionally, factors such as soil type, temperature, and rainfall can influence the compound’s stability and effectiveness.

Méthodes De Préparation

The synthesis of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-fluorophenol with ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-fluorophenol+ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate→Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-(4-chlorophenoxy)-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities and chemical properties.

Ethyl 5-(4-bromophenoxy)-1,3,4-thiadiazole-2-carboxylate: Contains a bromine atom, which can influence the compound’s reactivity and interactions with biological targets.

Ethyl 5-(4-methylphenoxy)-1,3,4-thiadiazole-2-carboxylate: The presence of a methyl group can affect the compound’s lipophilicity and overall biological activity.

The uniqueness of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate lies in the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

- Molecular Formula : C11H9FN2O3S

- Molecular Weight : 268.27 g/mol

- SMILES : CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F

The compound features a thiadiazole ring system, which is known for various pharmacological properties. The presence of the fluorophenoxy group may enhance its biological activity by influencing interactions with biological targets.

Biological Activity Overview

The biological activities of thiadiazole derivatives are diverse, including:

- Antiviral

- Anticancer

- Antimicrobial

- Insecticidal

Antiviral Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against Tobacco Mosaic Virus (TMV). In comparative studies, derivatives demonstrated higher induction activities than standard antiviral drugs . The mechanism often involves interference with viral replication processes.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. Research indicates that certain analogs can induce apoptosis in cancer cell lines. For example, some studies have reported IC50 values comparable to established anticancer agents like doxorubicin . The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation and induce cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of thiadiazoles have been well-documented. Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate has not been extensively studied in isolation; however, related compounds have shown promising results against various bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the compound's interaction with microbial targets .

Insecticidal Activity

Insecticidal activity is another area where thiadiazole derivatives have shown promise. The structural modifications in these compounds can lead to increased potency against pests. For instance, certain thiadiazoles exhibit greater insecticidal activity compared to conventional insecticides .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of thiadiazoles:

Propriétés

IUPAC Name |

ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3S/c1-2-16-10(15)9-13-14-11(18-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJILCXAPSEZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499368-76-1 | |

| Record name | ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.